molecular formula C11H18N4O B3038851 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 915370-11-5

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B3038851
CAS No.: 915370-11-5
M. Wt: 222.29 g/mol
InChI Key: GMZJWCZAKHHVIA-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, including compounds related to your compound of interest. These compounds demonstrated a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The study suggests potential applications in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

  • Synthesis and Characterization : Holla et al. (2005) reported the synthesis of substituted 1,2,3-triazoles, which involved reactions producing compounds similar to the one you're interested in. These compounds were characterized for their antimicrobial activity, indicating their potential in medicinal chemistry (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

  • Synthesis Methodologies : Journet et al. (2001) described a method for synthesizing variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are closely related to your compound of interest. This methodology emphasizes safe and efficient synthesis approaches (Journet, Cai, Kowal, & Larsen, 2001).

  • Antibacterial, Antifungal, and Anticonvulsant Evaluation : Rajasekaran et al. (2006) synthesized novel 1,2,3-triazoles and evaluated their antibacterial, antifungal, and anticonvulsant activities. This research highlights the diverse potential applications of such compounds in pharmaceutical research (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

  • Crystal Structures and α-Glycosidase Inhibition : Gonzaga et al. (2016) explored the crystal structures of certain 1,2,3-triazol derivatives, including those with activities as α-glycosidase inhibition agents. This study provides insights into the structural aspects that may influence the biological activities of such compounds (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).

Properties

IUPAC Name

1-[2-(azepan-1-yl)ethyl]triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-10-11-9-15(13-12-11)8-7-14-5-3-1-2-4-6-14/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZJWCZAKHHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
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1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
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1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde

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